Cas no 1366330-62-2 ((3R)-3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethylphenyl)propanoic acid)

(3R)-3-{(tert-Butoxy)carbonylamino}-3-(2,4,5-trimethylphenyl)propanoic acid is a chiral intermediate featuring a tert-butoxycarbonyl (Boc)-protected amine group and a carboxylic acid functionality. Its stereospecific (R)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical applications. The Boc group enhances stability during synthetic transformations, while the 2,4,5-trimethylphenyl substituent contributes to steric hindrance, influencing selectivity in coupling reactions. The carboxylic acid moiety allows for further derivatization, such as amide bond formation or esterification. This compound is particularly useful in peptidomimetics and small-molecule drug development, where precise chirality and functional group compatibility are critical. Its well-defined structure supports reproducible results in complex synthetic pathways.
(3R)-3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethylphenyl)propanoic acid structure
1366330-62-2 structure
商品名:(3R)-3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethylphenyl)propanoic acid
CAS番号:1366330-62-2
MF:C17H25NO4
メガワット:307.384705305099
CID:6057621
PubChem ID:103840468

(3R)-3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethylphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (3R)-3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethylphenyl)propanoic acid
    • (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethylphenyl)propanoic acid
    • 1366330-62-2
    • EN300-1163456
    • インチ: 1S/C17H25NO4/c1-10-7-12(3)13(8-11(10)2)14(9-15(19)20)18-16(21)22-17(4,5)6/h7-8,14H,9H2,1-6H3,(H,18,21)(H,19,20)/t14-/m1/s1
    • InChIKey: NMJQNBATMJOLMB-CQSZACIVSA-N
    • ほほえんだ: O(C(N[C@H](CC(=O)O)C1C=C(C)C(C)=CC=1C)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 307.17835828g/mol
  • どういたいしつりょう: 307.17835828g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 402
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 75.6Ų

(3R)-3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethylphenyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1163456-50mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethylphenyl)propanoic acid
1366330-62-2
50mg
$587.0 2023-10-03
Enamine
EN300-1163456-0.1g
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethylphenyl)propanoic acid
1366330-62-2
0.1g
$779.0 2023-06-08
Enamine
EN300-1163456-0.5g
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethylphenyl)propanoic acid
1366330-62-2
0.5g
$849.0 2023-06-08
Enamine
EN300-1163456-1.0g
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethylphenyl)propanoic acid
1366330-62-2
1g
$884.0 2023-06-08
Enamine
EN300-1163456-1000mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethylphenyl)propanoic acid
1366330-62-2
1000mg
$699.0 2023-10-03
Enamine
EN300-1163456-100mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethylphenyl)propanoic acid
1366330-62-2
100mg
$615.0 2023-10-03
Enamine
EN300-1163456-0.05g
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethylphenyl)propanoic acid
1366330-62-2
0.05g
$744.0 2023-06-08
Enamine
EN300-1163456-5.0g
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethylphenyl)propanoic acid
1366330-62-2
5g
$2566.0 2023-06-08
Enamine
EN300-1163456-500mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethylphenyl)propanoic acid
1366330-62-2
500mg
$671.0 2023-10-03
Enamine
EN300-1163456-10000mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethylphenyl)propanoic acid
1366330-62-2
10000mg
$3007.0 2023-10-03

(3R)-3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethylphenyl)propanoic acid 関連文献

(3R)-3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethylphenyl)propanoic acidに関する追加情報

(3R)-3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethylphenyl)propanoic Acid: A Comprehensive Overview

The compound with CAS No. 1366330-62-2, known as (3R)-3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethylphenyl)propanoic acid, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention in recent years due to its unique structural properties and promising biological activities. The molecule's structure is characterized by a chiral center at the third carbon atom, which imparts stereochemical complexity and enhances its functional versatility.

At its core, the compound features a propanoic acid backbone with a substituted phenyl group at the third carbon position. The phenyl group is further modified with three methyl substituents at positions 2, 4, and 5, creating a highly substituted aromatic ring. This substitution pattern not only stabilizes the molecule but also contributes to its unique electronic properties. Additionally, the presence of a tert-butoxy carbonyl amino group (BOC amino group) introduces a protective functionality that is often utilized in peptide synthesis and other organic transformations.

Recent studies have highlighted the importance of this compound in the field of medicinal chemistry. Researchers have explored its potential as a building block for constructing complex bioactive molecules. For instance, the BOC amino group serves as an excellent protective moiety during peptide synthesis, allowing for precise control over the reaction sequence and product purity. Furthermore, the chiral center in this compound makes it an ideal candidate for enantioselective synthesis, which is crucial in drug development where stereochemistry plays a pivotal role in determining biological activity.

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and stereochemistry. Key steps include the selective protection of amino groups using BOC reagents and the precise installation of the chiral center through asymmetric induction techniques. These methods ensure high yields and excellent stereochemical outcomes, making this compound accessible for large-scale production if required.

In terms of applications, this compound has shown promise in several areas. Its role as an intermediate in peptide synthesis has been well-documented, with researchers leveraging its stability and functionality to construct complex polypeptides with high fidelity. Additionally, its aromatic substitution pattern suggests potential applications in materials science, particularly in the development of novel organic semiconductors or advanced materials with tailored electronic properties.

Recent advancements in computational chemistry have also shed light on the electronic properties of this compound. Quantum mechanical calculations reveal that the tert-butyl substituents on the aromatic ring significantly influence the molecule's electron distribution, potentially enhancing its reactivity in certain chemical transformations. These insights are valuable for designing new synthetic routes and optimizing existing ones.

Moreover, this compound's stereochemical integrity makes it an attractive candidate for enantiomeric resolution studies. By employing advanced chromatographic techniques or enzymatic methods, researchers can separate enantiomers with high efficiency, paving the way for enantioselective drug design and formulation.

In conclusion, CAS No. 1366330-62-2 represents a versatile and innovative molecule with wide-ranging applications across multiple disciplines. Its unique structure, combined with cutting-edge synthetic methodologies and computational insights, positions it as a valuable asset in contemporary chemical research.

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